molecular formula C8H13N3OS B13637699 n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine

n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine

Cat. No.: B13637699
M. Wt: 199.28 g/mol
InChI Key: QFRLLUDDDKNOGD-UHFFFAOYSA-N
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Description

n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: is a synthetic organic compound that features a thiadiazole ring and a tetrahydrofuran moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the formation of the thiadiazole ring followed by the introduction of the tetrahydrofuran moiety. Common synthetic routes may include:

    Cyclization reactions: to form the thiadiazole ring.

    Nucleophilic substitution: to attach the tetrahydrofuran group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reaction.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative.

Scientific Research Applications

n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism by which n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine exerts its effects would involve interactions with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological pathways.

    Pathways: Involvement in signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other thiadiazole or tetrahydrofuran-containing compounds.

  • Examples include 1,2,3-thiadiazole derivatives and tetrahydrofuran derivatives .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C8H13N3OS/c1-2-8(12-3-1)5-9-4-7-6-13-11-10-7/h6,8-9H,1-5H2

InChI Key

QFRLLUDDDKNOGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CSN=N2

Origin of Product

United States

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